1,4-Benzoquinone-2,5-dimustard
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15482-81-2 |
|---|---|
Molecular Formula |
C14H18Cl4N2O2 |
Molecular Weight |
388.1 g/mol |
IUPAC Name |
2,5-bis[bis(2-chloroethyl)amino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18Cl4N2O2/c15-1-5-19(6-2-16)11-9-14(22)12(10-13(11)21)20(7-3-17)8-4-18/h9-10H,1-8H2 |
InChI Key |
ZYPXOVBSTMWXQK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C=C(C1=O)N(CCCl)CCCl)N(CCCl)CCCl |
Canonical SMILES |
C1=C(C(=O)C=C(C1=O)N(CCCl)CCCl)N(CCCl)CCCl |
Other CAS No. |
15482-81-2 |
Synonyms |
1,4-benzoquinone-2,5-dimustard 1,4-BQDM |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of 1,4 Benzoquinone 2,5 Dimustard and Analogs
Strategies for the Synthesis of 1,4-Benzoquinone (B44022) Derivatives
The 1,4-benzoquinone scaffold is a fundamental structural motif found in numerous natural products and synthetic compounds. scielo.brjetir.org Consequently, a variety of synthetic strategies have been developed for its construction. scielo.brresearchgate.net The most common methods involve the oxidation of corresponding hydroquinones, phenols, or anilines.
Historically, the oxidation of aniline (B41778) with manganese dioxide was a primary industrial method. wikipedia.org A widely used laboratory method is the Teuber reaction, which employs Fremy's salt, (KSO₃)₂NO, as the oxidizing agent. jetir.org Modern synthetic chemistry has introduced a range of oxidizing agents to improve efficiency and selectivity. These include silver oxide, manganese oxide, nitric acid, ceric ammonium (B1175870) nitrate (B79036) (CAN), and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). jetir.org
The direct hydroxylation of phenol (B47542) using acidic hydrogen peroxide represents another significant route, which produces both hydroquinone (B1673460) and catechol, with the subsequent oxidation of hydroquinone yielding the desired 1,4-benzoquinone. wikipedia.org Electrosynthesis, achieved through the anodic oxidation of phenol, offers an alternative approach. scielo.brjetir.org Furthermore, green chemistry principles have been applied, such as the use of hydrogen peroxide with a methyltrioxorhenium catalytic system or "telescoped processes" that minimize waste. jetir.org
A summary of common oxidation methods is presented below.
| Starting Material | Oxidizing Agent/Method | Reference |
|---|---|---|
| Hydroquinone | Various (e.g., silver nitrate, air/catalyst) | wikipedia.org |
| Phenol | Fremy's salt (Teuber reaction) | jetir.org |
| Phenol | Nitric acid | jetir.org |
| Phenol | Anodic oxidation (Electrosynthesis) | scielo.brjetir.org |
| Aniline | Manganese dioxide | wikipedia.org |
| N-Arylsulphonamides | Ceric ammonium nitrate (CAN) | jetir.org |
Targeted Synthesis of 1,4-Benzoquinone-2,5-dimustard and Related Bis-Alkylating Quinones
The synthesis of bis-alkylating quinones, such as those bearing nitrogen mustard functionalities, involves multi-step processes designed to introduce reactive side chains onto the quinone core. These compounds are often developed as "dual prodrugs," where the release of the alkylating agent requires bioreduction of the quinone to a hydroquinone, followed by an internal substitution reaction. tandfonline.com
One synthetic approach involves constructing bis(bioreductive) alkylating agents with spacer regions between two quinone moieties. For example, 2,2'-ethylenebis[6-(bromomethyl)-p-benzoquinone] has been synthesized as a target compound with a mobile ethylene (B1197577) spacer. nih.gov The synthesis of such molecules requires careful control of reaction conditions to achieve the desired substitution pattern and functional group installation.
While a direct, detailed synthesis for "this compound" is not extensively detailed in the provided search results, the synthesis of related benzoquinone mustards can be inferred from general principles and related structures. aacrjournals.org The synthesis of nitrogen mustard derivatives of (1,4-benzoquinonyl) alkanoic acids, for instance, involves linking the mustard group to the quinone via an ester or amide bond. tandfonline.com A general route for hydroxyanthraquinone nitrogen mustards starts with a commercially available hydroxyanthraquinone, which undergoes a modified Marschalk reaction, followed by chlorination with thionyl chloride, and subsequent condensation with diethanolamine (B148213) to build the mustard precursor. nih.gov
The synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones is achieved by coupling 2,3,5,6-tetrabromo-1,4-benzoquinone with the appropriate aryl amines, demonstrating a method for introducing nitrogen-based substituents at the 2 and 5 positions. academicjournals.org This suggests that a plausible route to a dimustard derivative would involve the reaction of a suitably halogenated or activated 1,4-benzoquinone with a nitrogen mustard precursor.
Reaction Mechanisms of Nucleophilic Addition and Substitution on Benzoquinone Scaffolds
The 1,4-benzoquinone ring is an α,β-unsaturated ketone system, making it susceptible to nucleophilic attack. wikipedia.orgatamanchemicals.com The reaction of quinones with nucleophiles typically occurs via a conjugate addition mechanism. thieme-connect.comresearchgate.net The initial addition of a nucleophile produces a substituted hydroquinone intermediate. thieme-connect.comnih.gov This intermediate can then be oxidized by excess starting quinone, which often has a higher oxidation potential, to yield the substituted quinone product. nih.govasianpubs.org
Depending on the reaction conditions and the nature of the nucleophile, further additions can occur, leading to di-, tri-, or even tetra-substituted products. thieme-connect.comnih.gov The regioselectivity of the addition is influenced by the substituents already present on the quinone ring and the nature of the nucleophile. For example, in monoalkyl-1,4-benzoquinones, good nucleophiles tend to add at the C-5 position, which is considered the most electrophilic. researchgate.net
The reaction of 1,4-benzoquinone with various nucleophiles is summarized in the table below.
| Nucleophile Type | Reaction Pathway | Product Type | Reference |
|---|---|---|---|
| Amines | Conjugate Addition | Amino-substituted hydroquinones/quinones | nih.govrsc.org |
| Thiols | Conjugate Addition | Thioether-substituted hydroquinones/quinones | thieme-connect.comrsc.org |
| Alcohols | Conjugate Addition (often catalyzed) | Alkoxy-substituted hydroquinones/quinones | asianpubs.org |
| Carbanions (e.g., from malononitrile) | Michael Addition | Carbon-substituted hydroquinones/quinones | asianpubs.org |
Ipso-substitution is a type of nucleophilic aromatic substitution where the incoming nucleophile displaces a substituent already present at the position of attack. nih.govresearchgate.net This mechanism is particularly relevant in the reaction of substituted phenols and quinones. nih.gov The process can be initiated by an ipso-hydroxylation, which yields a cyclohexadienone intermediate (a quinol). nih.gov From this intermediate, the substituent can be eliminated.
The nature of the leaving group determines the final product. Elimination of a group as a cation (Type II ipso-substitution) from the quinol intermediate leads to the formation of a hydroquinone. researchgate.net Conversely, if the substituent leaves as an anion (Type I ipso-substitution), a p-quinone is formed. researchgate.net
In the context of 2,5-dihydroxy- scielo.brresearchgate.net-benzoquinone (DHBQ), its reaction with nucleophiles like secondary amines or thiols can be mechanistically ambiguous. The formation of 2,5-disubstituted products could occur either through a direct ipso-substitution of the hydroxyl groups or via a sequence of addition at the C-3/C-6 positions followed by elimination of the C-2/C-5 hydroxyl groups. rsc.org Studies using isotopically labeled DHBQ have demonstrated that the reaction with morpholine (B109124) proceeds via ipso-substitution, whereas the reaction with thiols follows the addition/elimination pathway. rsc.org
The addition-elimination mechanism is a common pathway for nucleophilic substitution on quinone scaffolds, especially when a good leaving group is present. This two-step process involves:
Nucleophilic Addition: The nucleophile attacks one of the electrophilic carbon atoms of the quinone ring, breaking a C=C double bond and forming a transient intermediate.
Elimination: A leaving group on an adjacent carbon is subsequently eliminated, which re-establishes the aromaticity or quinoidal system.
As mentioned previously, the reaction of thiols with 2,5-dihydroxy- scielo.brresearchgate.net-benzoquinone is a clear example of this process. rsc.org The thiol first adds to the C-3 or C-6 position, followed by the elimination of the hydroxyl group from the C-2 or C-5 position, respectively, to yield the same 2,5-dithioether product that would be formed via a direct ipso-substitution. rsc.org The distinction between these pathways is crucial for understanding the underlying reactivity of the quinone system and can only be elucidated through detailed mechanistic studies, such as isotopic labeling experiments. rsc.org
Derivatization Strategies for Structural Modification and Functional Exploration
The derivatization of the 1,4-benzoquinone core is a key strategy for modifying its chemical and biological properties. jst.go.jpwm.edu Structural modifications can be aimed at enhancing reactivity, altering redox potential, or introducing new functionalities.
One common strategy is the introduction of electron-donating or electron-withdrawing groups onto the quinone ring. nih.gov For instance, the presence of an acetyl group on the quinone ring greatly enhances the reactivity of the adjacent C-3 position towards nucleophilic addition. asianpubs.org Similarly, methoxycarbonyl groups can be used to direct nucleophilic attack and serve as handles for further synthetic transformations. asianpubs.org
In the context of biologically active quinones, derivatization is often employed to improve properties. For example, the insertion of a 1,2,3-triazole moiety into quinone structures has been explored as a strategy to enhance cytotoxic activity. nih.gov For quinone mustards, modifications can include altering the length and conformation of spacer groups connecting two quinone units or changing the nature of the linkers (e.g., ester vs. amide) that attach the alkylating mustard group to the quinone. tandfonline.comnih.gov These modifications can influence how the molecule is activated and how it interacts with its biological targets. nih.gov
Another approach involves the synthesis of hybrid compounds, combining the quinone scaffold with other chemical motifs. This can lead to new compounds with unique properties. nih.gov The versatility of the quinone ring in undergoing reactions like nucleophilic additions and cycloadditions provides a rich platform for creating a diverse library of derivatives for functional exploration. scielo.brresearchgate.net
Molecular and Cellular Mechanisms of Action of 1,4 Benzoquinone 2,5 Dimustard
DNA Alkylation and Cross-linking Dynamics
1,4-Benzoquinone-2,5-dimustard belongs to a class of compounds that can directly interact with nucleic acids, leading to significant damage and disruption of normal cellular processes. This interaction is primarily through the alkylation of DNA bases, which can result in the formation of various adducts and cross-links.
The bifunctional nature of this compound, possessing two mustard groups, allows it to form both interstrand and intrastrand cross-links in the DNA double helix. Interstrand cross-links (ICLs) are particularly cytotoxic as they covalently link the two complementary strands of DNA, preventing their separation and thereby blocking essential processes like replication and transcription. medchemexpress.com The formation of these cross-links is a critical aspect of the compound's mechanism of action.
Studies on structurally related 2,5-bis(1-aziridinyl)-1,4-benzoquinones have demonstrated their ability to form DNA interstrand cross-links. nih.govutwente.nl The cross-linking efficiency of these related compounds is influenced by steric factors, with less bulky substituents on the benzoquinone ring leading to a higher amount of cross-link formation. nih.govutwente.nl While direct studies on this compound are limited, the principles of DNA cross-linking by bifunctional alkylating agents are well-established. nih.gov The mustard groups act as electrophilic centers that react with nucleophilic sites on DNA bases, primarily the N7 position of guanine. The formation of an initial monoadduct is followed by a second alkylation event, leading to the formation of a cross-link.
The alkylation and cross-linking of DNA by this compound can lead to the formation of both single- and double-strand breaks. These breaks can arise as a direct consequence of the chemical instability of the alkylated DNA bases or as a result of the cellular DNA repair machinery attempting to excise the damaged segments. nih.govresearchgate.net The processing of interstrand cross-links, in particular, can involve the generation of double-strand breaks as repair intermediates. nih.gov The induction of these DNA strand breaks is a significant contributor to the genotoxicity of the compound. nih.govresearchgate.net
Bioreductive Activation Mechanisms Mediated by the Quinone Moiety
The quinone moiety of this compound plays a pivotal role in its cytotoxic activity through bioreductive activation. This process involves the enzymatic reduction of the quinone to a more reactive hydroquinone (B1673460), which enhances its DNA alkylating potential.
NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a key enzyme in the bioreductive activation of quinones. nih.govnih.govjohnshopkins.eduresearchgate.net NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to their corresponding hydroquinones, using NADH or NADPH as electron donors. nih.govresearchgate.netmdpi.com This two-electron reduction bypasses the formation of the highly reactive and unstable semiquinone intermediate. nih.govmdpi.com
The reduction of the quinone moiety in compounds like this compound to a hydroquinone is significant because it can increase the reactivity of the alkylating mustard groups. nih.govutwente.nl This enhanced reactivity is thought to be due to an increase in the electron density of the molecule following reduction. nih.govutwente.nl Many tumor cells exhibit elevated levels of NQO1, which can lead to a selective activation of quinone-based anticancer agents in cancerous tissues. nih.gov
| Feature | Description | Significance |
|---|---|---|
| Enzyme | NAD(P)H:quinone oxidoreductase 1 (NQO1/DT-diaphorase) | Catalyzes the bioreductive activation of the quinone moiety. nih.govnih.govjohnshopkins.eduresearchgate.net |
| Reaction | Two-electron reduction of quinone to hydroquinone. | Bypasses the formation of reactive semiquinone intermediates and generates a more potent DNA alkylating species. nih.govmdpi.com |
| Cofactors | NADH or NADPH | Serve as electron donors for the reduction reaction. researchgate.net |
| Outcome | Enhanced cytotoxicity of the compound. | The resulting hydroquinone exhibits increased DNA alkylating and cross-linking activity. nih.govutwente.nl |
While NQO1 primarily catalyzes a two-electron reduction, one-electron reduction of quinones can also occur, mediated by enzymes such as cytochrome P450 reductase. mdpi.com This one-electron reduction leads to the formation of a semiquinone radical intermediate. mdpi.comnih.gov Semiquinone radicals are highly reactive species that can participate in redox cycling. nih.gov In this process, the semiquinone radical can be oxidized back to the parent quinone by molecular oxygen, generating a superoxide (B77818) anion radical in the process. nih.govresearchgate.net This futile cycling can lead to the continuous production of reactive oxygen species and contribute to cellular oxidative stress. The formation of semiquinone radicals has been observed in studies of various benzoquinone derivatives. nih.govnih.gov
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses
The metabolism of the quinone moiety of this compound is a significant source of reactive oxygen species (ROS), leading to oxidative stress within the cell.
The redox cycling of the quinone and semiquinone forms of the compound, as described above, results in the production of superoxide anions. nih.govresearchgate.net Superoxide can be further converted to other ROS, such as hydrogen peroxide and the highly reactive hydroxyl radical. researchgate.net The generation of ROS can also occur through the autoxidation of the hydroquinone produced by NQO1, although this is generally a less significant pathway for ROS production compared to redox cycling of the semiquinone. nih.gov
Analysis of Superoxide Radical Production
The direct production of superoxide radicals by this compound has not been extensively detailed in available research. However, studies on its cytotoxic effects provide indirect evidence regarding the involvement of superoxide in its mechanism of action. Research on the cytotoxicity of benzoquinone dimustard in L5178Y lymphoblasts revealed that the cell kill produced by this agent was not inhibited by superoxide dismutase nih.gov. Superoxide dismutase is an enzyme that catalyzes the dismutation of superoxide radicals into either molecular oxygen or hydrogen peroxide. The lack of inhibition by this enzyme suggests that superoxide radicals may not be the primary reactive oxygen species responsible for the cytotoxic effects of this compound nih.gov.
Contribution of Other Active Oxygen Species
While superoxide radicals may not play a primary role, evidence suggests the involvement of other active oxygen species in the cytotoxicity of this compound. In the same study that showed a lack of inhibition by superoxide dismutase, it was found that the cell kill induced by benzoquinone dimustard was inhibited by catalase nih.gov. Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. This finding indicates that hydrogen peroxide is a significant contributor to the cytotoxic mechanism of this compound nih.gov. The presence of a quinone group in the structure of the compound is associated with significant cell kill through a mechanism that appears to involve active oxygen species nih.gov.
Interaction with Other Cellular Biomolecules and Metabolic Pathways
Detailed research findings on the specific interactions of this compound with other cellular biomolecules and metabolic pathways are not extensively available in the public domain. The primary mechanism of cytotoxicity for benzoquinone dimustard appears to be related to its DNA cross-linking activity nih.gov.
Specific information regarding the modulation and inhibition of enzymes by this compound is not available in the reviewed scientific literature.
Specific studies detailing the impact of this compound on cellular respiration have not been identified in the available research.
Preclinical Investigation and Cellular Response Phenotypes
In Vitro Cytotoxicity Assessments in Diverse Cellular Models
The cytotoxic potential of 1,4-Benzoquinone-2,5-dimustard has been evaluated in a variety of cellular models, demonstrating its potent effects on cell viability and proliferation. These assessments are crucial for understanding the compound's mechanism of action and its potential as an antineoplastic agent.
The cytotoxicity of this compound is characterized by a distinct dose-dependent relationship, where increasing concentrations of the compound lead to a significant reduction in cell survival. Early studies highlighted the compound's potent cell-killing capabilities. For instance, in L5178Y lymphoblasts, benzoquinone dimustard was found to be approximately 2,500 times more cytotoxic than a related compound, bis(dimethylamino)benzoquinone, which lacks the alkylating mustard groups. This underscores the critical role of the mustard moieties in its cytotoxic activity. The primary mechanism of this potent cytotoxicity appears to be related to the compound's ability to induce DNA cross-linking.
The dose-dependent nature of benzoquinone-induced cell death has been consistently observed with related compounds. For example, studies on the similar compound 1,4-Benzoquinone (B44022) (p-BQ) in MCF-7 breast cancer cells showed that increasing concentrations led to a corresponding increase in the percentage of cell death, with the mode of death identified as apoptosis. This effect was found to be both time- and dose-dependent ijisrt.com. Similarly, derivatives of 2,5-diaziridinyl-1,4-benzoquinone have demonstrated significant cytotoxic effects in a dose-dependent manner across various human cancer cell lines nih.gov.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,6-dichloro-1,4-benzoquinone (DCBQ) | 5637 (Bladder Cancer) | 80.8 |
| 2,6-dichloro-3-methyl-1,4-benzoquinone (DCMBQ) | 5637 (Bladder Cancer) | 41.0 |
| 2,3,6-trichloro-1,4-benzoquinone (TCBQ) | Caco-2 (Colon Carcinoma) | 146.6 |
| 2,6-dibromobenzoquinone (DBBQ) | MGC-803 (Gastric Cancer) | 93.8 |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Cancer) | 6.3 |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver Cancer) | 3.8 |
This table presents IC50 values for various benzoquinone derivatives to illustrate the range of cytotoxic potencies observed in different cancer cell lines. Data is derived from studies on related compounds to provide context for the dose-dependent cytotoxicity of the benzoquinone class nih.govmdpi.com.
Investigations into the cytotoxicity of benzoquinone derivatives have revealed a pattern of differential sensitivity among various cancer cell lines. This suggests that the efficacy of these compounds can be influenced by the specific molecular and genetic makeup of the cancer cells.
For instance, a study on several derivatives of 2,5-diaziridinyl-3-phenyl-1,4-benzoquinone determined their cytotoxicities across six different human cancer cell lines: H460 (large cell lung carcinoma), H596 (adenosquamous carcinoma), HT29 (colorectal adenocarcinoma), BE (colon cancer), K562 (chronic myelogenous leukemia), and A2780 (ovarian cancer) nih.gov. The observation that certain derivatives were significantly more cytotoxic across all tested lines indicates a broad spectrum of activity, yet variations in potency highlight cell-line specific responses nih.gov.
Further studies on halobenzoquinones (HBQs) in human bladder cancer (5637), colon carcinoma (Caco-2), and gastric cancer (MGC-803) cells also demonstrated this differential sensitivity. The results showed that bladder and colon cancer cells were more sensitive to the cytotoxic and genotoxic effects of HBQs compared to gastric cancer cells nih.gov. This variability in response is critical for identifying specific cancer types that may be more susceptible to treatment with benzoquinone mustard compounds.
| Compound | MCF-7 | SK-BR-3 | MDA-MB-468 | MDA-MB-231 |
|---|---|---|---|---|
| Alkannin | 1.83 | 2.15 | 1.54 | 2.41 |
| Juglone | 3.58 | 4.12 | 3.79 | 4.55 |
| Lapachol | >100 | >100 | >100 | >100 |
| Lawsone | >100 | >100 | >100 | >100 |
This table illustrates the differential sensitivity of various breast cancer cell lines to selected naphthoquinone derivatives, a class of compounds related to benzoquinones. The data highlights how structural differences in the quinone compounds result in varying levels of cytotoxicity against different cancer cell subtypes nih.gov.
The structural components of this compound—the benzoquinone core and the mustard groups—are both associated with antimicrobial properties. Benzoquinones are a class of compounds known for their biological activities, including antibacterial and antifungal effects nih.gov. For example, the natural benzoquinone oncocalyxone A has demonstrated significant inhibitory action against Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) of 9.43 μg/mL, and has shown antibiofilm activity against methicillin-resistant S. aureus nih.gov.
Similarly, the mustard component, which releases isothiocyanates, is well-known for its natural antimicrobial properties spreadthemustard.com. These compounds are effective against a range of pathogenic and spoilage microorganisms. Studies have shown that mustard extracts can inhibit the growth of various oral microorganisms, including Staphylococcus aureus, Streptococcus mutans, Enterococcus faecalis, and Candida albicans nih.gov. The combination of a benzoquinone structure with reactive mustard groups in a single molecule suggests a strong potential for antimicrobial activity, targeting a broad spectrum of bacteria and fungi.
Cellular Resistance Mechanisms to Benzoquinone Mustard Compounds
The development of resistance to chemotherapeutic agents is a significant challenge in cancer treatment. For benzoquinone mustard compounds, resistance can emerge through various cellular adaptations, primarily involving the enhancement of antioxidant defenses and alterations in the metabolic pathways that activate the drug.
A key aspect of the cytotoxicity of quinone-containing compounds involves the generation of reactive oxygen species (ROS) and oxidative stress. Consequently, the cell's endogenous antioxidant systems play a critical role in mitigating this damage and can contribute to resistance.
Catalase and Superoxide (B77818) Dismutase (SOD): Studies on the mechanism of action of benzoquinone dimustard have shown that the cell kill produced by the agent is inhibited by catalase. This indicates that hydrogen peroxide (H₂O₂) is a significant mediator of its cytotoxic effects. In contrast, superoxide dismutase (SOD) did not inhibit the cell kill, suggesting that the superoxide anion is less directly involved in the final cytotoxic outcome.
Glutathione (B108866) S-Transferase (GST): The glutathione S-transferase family of enzymes is crucial for detoxifying a wide range of xenobiotics, including alkylating agents like nitrogen mustards. Elevated GST activity has been linked to drug resistance. In a study using Walker 256 rat mammary carcinoma cells, a subpopulation resistant to nitrogen mustards (WR) exhibited approximately 15-fold resistance and showed elevated GST activity compared to the sensitive parent cell line (WS) nih.govfoxchase.org. Further analysis revealed that the resistant cells overexpressed a specific 29,500-Da GST subunit, suggesting that the differential expression of GST isoenzymes is a key factor in the development of the nitrogen mustard-resistant phenotype nih.govfoxchase.org. GSTs catalyze the conjugation of glutathione to electrophilic compounds, neutralizing them and facilitating their removal from the cell, thereby protecting it from the alkylating damage inflicted by the mustard groups jmvh.org.
The bioactivation of many quinone-based anticancer drugs is a prerequisite for their cytotoxic activity. This activation is often carried out by cellular reductases. Alterations in these pathways can, therefore, lead to significant drug resistance.
The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, plays a dual role in quinone metabolism. While it can detoxify some quinones through a two-electron reduction to stable hydroquinones, it is also responsible for the bioactivation of many anticancer quinones into potent DNA alkylating agents nih.govlmaleidykla.lt. A decrease in NQO1 activity is a well-established mechanism of resistance to such drugs.
A compelling example comes from studies on the aziridinyl-benzoquinone RH1. A subline of MH22a murine hepatoma cells with a 16.6-fold resistance to RH1 was developed. A biochemical analysis of these resistant cells revealed that the activity of NQO1 was decreased by 24-fold compared to the sensitive parent line lmaleidykla.lt. In contrast, the activities of other antioxidant enzymes like catalase, superoxide dismutase, and glutathione reductase were much less significantly affected lmaleidykla.lt. This strongly indicates that the downregulation of the NQO1-mediated quinone reduction pathway is a primary mechanism of acquired resistance to this class of bioreductive drugs lmaleidykla.lt. The cytotoxicity of these compounds is highly dependent on their enzymatic reduction to hydroquinones, which are the active alkylating species. Therefore, a reduction in the cell's capacity to perform this bioactivation step directly translates to drug resistance.
Preclinical Evaluation in In Vivo Model Systems
Pharmacodynamic Studies in Relevant Biological Contexts
Similarly, there is a lack of published pharmacodynamic studies for this compound. These studies are essential for understanding the biochemical and physiological effects of a drug on the body and its mechanism of action at a systemic level. Key aspects of pharmacodynamics include identifying the drug's molecular targets and pathways modulated by the compound in a biological system. Without such research, the in vivo mechanism of action and the exposure-response relationship for this compound remain uncharacterized.
Due to the absence of specific research on this compound, no data tables or detailed research findings can be provided for the requested sections.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Correlating Structural Motifs with DNA Alkylation and Cross-linking Efficacy
The ability of 1,4-Benzoquinone-2,5-dimustard to exert its cytotoxic effects is primarily dependent on its capacity to alkylate and cross-link DNA. This reactivity is a direct consequence of its distinct structural motifs: the benzoquinone ring and the two mustard side chains.
The bifunctional nature of this compound, possessing two alkylating mustard groups, allows it to form both monoadducts and, more importantly, interstrand and intrastrand cross-links in DNA. These cross-links are highly cytotoxic as they block DNA replication and transcription, ultimately leading to cell death. The formation of DNA double-strand breaks by alkylating quinones is strongly correlated with their ability to bind to DNA nih.gov.
The efficiency of DNA cross-linking is influenced by the nature of the alkylating groups. For instance, in a series of 2,5-bis(1-aziridinyl)-1,4-benzoquinone derivatives, the presence of less bulky substituents on the aziridine (B145994) rings resulted in a higher amount of cross-link formation. Conversely, compounds with methyl-substituted aziridine rings exhibited lower cross-linking ability, suggesting that steric factors play a significant role in the reactivity towards DNA nih.gov. While not a direct study on the mustard groups of this compound, this highlights the importance of the structure of the alkylating moiety.
The process of DNA alkylation by benzoquinone mustards is enhanced by the reduction of the quinone ring, which increases the nucleophilicity of the mustard groups, making them more reactive towards DNA. This bioreductive activation is a key feature of their mechanism of action.
Below is a data table summarizing the impact of structural features on DNA alkylation and cross-linking, based on findings from related quinone-based alkylating agents.
| Structural Feature | Observation | Impact on DNA Alkylation/Cross-linking |
|---|---|---|
| Bifunctional Alkylating Groups (e.g., two mustard arms) | Enables the formation of interstrand and intrastrand DNA cross-links. | Significantly increases cytotoxicity compared to monofunctional analogs. |
| Steric Hindrance around Alkylating Moiety | Bulky substituents near the alkylating groups can hinder access to DNA. | Decreases the efficiency of DNA cross-linking. nih.gov |
| Bioreductive Quinone Core | Reduction of the quinone ring is often required for activation of the alkylating groups. | Essential for the alkylating and cross-linking activity of many quinone-containing agents. |
Influence of Quinone Ring Substitutions on Redox Properties and Bioreduction
The bioreductive activation of this compound is a critical step in its mechanism of action. The redox potential of the quinone ring determines the ease with which it can be reduced by cellular enzymes, such as DT-diaphorase, to its active hydroquinone (B1673460) form. Substituents on the benzoquinone ring can significantly modulate these redox properties.
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have opposing effects on the redox potential of the quinone. Generally, EDGs such as methyl (-CH3) or methoxy (B1213986) (-OCH3) groups decrease the redox potential, making the quinone easier to reduce. Conversely, EWGs like halogens (e.g., -Cl, -F) or cyano (-CN) groups increase the redox potential, making reduction more difficult.
A structure-activity study on benzoquinone mustard analogs demonstrated that the presence of electron-donating groups on the benzoquinone ring increased DNA damage following reduction by DT-diaphorase. In contrast, electron-withdrawing groups and sterically bulky groups at the C6 position either had no effect or decreased the ability of the compounds to produce DNA damage compared to the parent benzoquinone mustard nih.gov.
The following interactive table illustrates the general influence of different substituent types on the redox potential of a benzoquinone ring.
| Substituent Type | Example Groups | Effect on Redox Potential | Impact on Bioreduction |
|---|---|---|---|
| Electron-Donating Groups (EDGs) | -CH3, -OCH3, -OH | Decreases | Facilitates bioreduction, potentially leading to enhanced activation. |
| Electron-Withdrawing Groups (EWGs) | -Cl, -F, -CN, -NO2 | Increases | Hinders bioreduction, potentially reducing the rate of activation. |
| Sterically Bulky Groups | -tert-butyl | Can have complex effects, may hinder enzyme binding. | May decrease the rate of bioreductive activation by sterically blocking the active site of reductase enzymes. |
Comparative Analysis with Other Quinone-Containing Alkylating Agents (e.g., Mitomycin C, Diaziquone)
This compound belongs to a broader class of quinone-containing alkylating agents that includes clinically used drugs like Mitomycin C and Diaziquone (AZQ). While they share a common mechanism of bioreductive activation leading to DNA alkylation, their distinct structural features result in differences in their biological activity, selectivity, and clinical utility.
Mitomycin C is a complex molecule with an aziridine ring that acts as the alkylating moiety. Its activation involves a two-electron reduction of the quinone, which is efficiently catalyzed by DT-diaphorase. Cells with high levels of DT-diaphorase have shown increased sensitivity to Mitomycin C, highlighting the importance of this enzyme in its activation mdpi.com. Like this compound, the reduced hydroquinone form of Mitomycin C is the active species that cross-links DNA.
Diaziquone (AZQ) is a synthetic benzoquinone with two aziridine rings as the alkylating groups. Similar to this compound, it is a bioreductive agent that requires enzymatic reduction for its cytotoxic effects. Its lipophilic nature allows it to cross the blood-brain barrier, which has led to its investigation for the treatment of brain tumors.
A key difference between these agents lies in the nature of their alkylating groups (mustard vs. aziridine) and the substitution pattern on the quinone ring, which affects their redox potentials, DNA sequence selectivity, and interaction with activating enzymes. For example, a study on 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ), an analog of Diaziquone, showed that its cytotoxicity involves both bioreductive alkylation and oxidative stress nih.gov.
The table below provides a comparative overview of these three quinone-containing alkylating agents.
| Compound | Alkylating Moiety | Activating Enzyme (Example) | Key Structural Feature |
|---|---|---|---|
| This compound | Nitrogen Mustard | DT-diaphorase | Simple benzoquinone core with two mustard side chains. |
| Mitomycin C | Aziridine | DT-diaphorase | Complex mitosane core with an aziridine ring. |
| Diaziquone (AZQ) | Aziridine | DT-diaphorase | Benzoquinone core with two aziridine rings. |
Design Principles for Enhanced Target Selectivity and Potency
The rational design of novel analogs of this compound aims to improve their therapeutic index by enhancing their potency against tumor cells while minimizing toxicity to normal tissues. Several design principles have emerged from SAR studies.
Tumor-Selective Activation: A key strategy is to exploit the differences between normal and tumor tissues, such as the higher levels of reductase enzymes like DT-diaphorase in many tumors. By designing compounds with redox potentials that favor activation by these tumor-specific enzymes, a degree of tumor selectivity can be achieved.
Modulation of Redox Properties: As discussed in section 5.2, the introduction of specific substituents on the quinone ring can fine-tune the redox potential. This allows for the development of compounds that are preferentially activated in the hypoxic and reductase-rich tumor microenvironment.
Optimizing the Alkylating Moiety: The nature of the alkylating group can be modified to alter its reactivity and DNA sequence selectivity. For example, the length and branching of the mustard chain could be varied to optimize DNA cross-linking efficiency.
Conjugation to Targeting Moieties: A more advanced approach involves conjugating the benzoquinone mustard to a molecule that specifically targets cancer cells, such as an antibody or a ligand for a tumor-specific receptor. This can significantly enhance the delivery of the cytotoxic agent to the tumor site, thereby increasing its efficacy and reducing systemic toxicity.
These design principles, informed by a deep understanding of the structure-activity relationships of this compound and related compounds, continue to guide the development of the next generation of bioreductive alkylating agents.
Advanced Academic Research Methodologies and Theoretical Approaches
Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopic methods are indispensable for confirming the chemical structure of 1,4-Benzoquinone-2,5-dimustard and for studying its chemical transformations. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's atomic connectivity and functional groups.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The protons on the quinone ring, being in a unique electronic environment, would appear at a characteristic chemical shift. The protons of the ethyl chains in the mustard groups would exhibit specific splitting patterns (e.g., triplets for the CH₂ groups adjacent to the chlorine and nitrogen atoms) and chemical shifts influenced by the neighboring heteroatoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbons of the quinone ring are expected to resonate at a significantly downfield chemical shift, characteristic of quinone systems. The carbons of the mustard side chains would also have distinct chemical shifts, with the carbons directly attached to the nitrogen and chlorine atoms being most affected.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinone Ring Protons | 6.5 - 7.0 | - |
| Quinone Ring Carbons (C-H) | - | 130 - 140 |
| Quinone Ring Carbons (C=O) | - | 180 - 190 |
| Quinone Ring Carbons (C-N) | - | 145 - 155 |
| -N-CH₂- | 3.5 - 4.0 | 45 - 55 |
| -CH₂-Cl | 3.6 - 4.1 | 40 - 50 |
Note: These are estimated values based on general principles of NMR spectroscopy and data for similar compounds. Actual experimental values may vary.
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. For this compound, these techniques would be particularly useful for confirming the presence of the carbonyl groups of the quinone ring and the C-N and C-Cl bonds of the mustard side chains.
Key Expected Vibrational Bands:
C=O Stretching: A strong absorption band in the IR spectrum, typically in the region of 1650-1680 cm⁻¹, is characteristic of the conjugated carbonyl groups in the benzoquinone ring.
C=C Stretching: Vibrations of the carbon-carbon double bonds within the quinone ring would also be observable.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond would appear in the fingerprint region of the spectrum.
C-Cl Stretching: The carbon-chlorine bond stretching would also be present in the fingerprint region.
The characterization of various 2,5-disubstituted-1,4-benzoquinone derivatives by IR spectroscopy has been reported, providing a reference for the expected spectral features of this compound nih.gov.
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, confirming its molecular formula. Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule, which can provide valuable structural information. The fragmentation would likely involve the loss of the chloroethyl groups and cleavage of the quinone ring. The study of nitrogen mustard metabolites and other quinone derivatives by mass spectrometry highlights the utility of this technique in characterizing such compounds nih.govzldm.ru.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₆Cl₂N₂O₂ |
| Exact Mass | [M]⁺ |
| Key Fragmentation Pathways | Loss of -CH₂CH₂Cl, Loss of Cl, Ring Cleavage |
Computational Chemistry and Molecular Modeling
Computational methods provide a theoretical framework to understand the electronic structure, reactivity, and interactions of this compound at the atomic level. These approaches can complement experimental data and provide insights that are difficult to obtain through experiments alone.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to:
Predict Molecular Properties: Optimize the molecular geometry and predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for structural validation.
Elucidate Reaction Mechanisms: Investigate the reaction pathways of the mustard groups, particularly their alkylating reactions with nucleophiles. This can help in understanding the mechanism of its potential biological activity. DFT has been used to study the reactivity of other quinone derivatives, providing a methodological basis for its application to this compound.
Analyze Electronic Structure: Calculate properties like molecular orbital energies (HOMO and LUMO) and electrostatic potential maps to identify the reactive sites within the molecule.
Computational studies on quinones have provided insights into their chemical reactivity and potential health effects nih.gov.
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. For this compound, MD simulations can be used to model its interactions with biological macromolecules, such as DNA and proteins.
Applications of MD Simulations:
Binding Site Identification: Simulate the docking of this compound to a target biomolecule to identify potential binding sites and modes of interaction.
Conformational Analysis: Study the conformational changes in both the compound and the biomolecule upon binding.
Understanding Alkylation Processes: As a DNA alkylating agent, MD simulations can provide a dynamic view of how this compound approaches and reacts with DNA bases. The study of quinone methides as DNA alkylating agents provides a relevant context for such simulations researchgate.netbenthamscience.com.
While specific MD simulation studies on this compound are not currently available, the methodology is well-established for studying the interactions of small molecules with biological targets.
Isotopic Labeling Techniques for Mechanistic Investigations
Isotopic labeling is a powerful technique used to trace the path of atoms or molecules through a chemical or biological system. This methodology involves replacing an atom in a molecule of interest with its isotope. By tracking the isotope, researchers can elucidate reaction mechanisms, metabolic pathways, and the fate of molecules.
For a compound like this compound, isotopic labeling could be employed to investigate its mechanism of action, particularly the alkylating activity of the mustard groups. Common isotopes used in such studies include carbon-14 (B1195169) (¹⁴C), carbon-13 (¹³C), and deuterium (B1214612) (²H or D). The choice of isotope depends on the specific research question and the analytical technique to be used for detection (e.g., mass spectrometry, NMR spectroscopy).
A hypothetical isotopic labeling study to investigate the alkylation mechanism of this compound could involve the synthesis of the compound with a ¹⁴C label in the chloroethyl groups. This radiolabeled compound could then be incubated with a biological target, such as DNA or a specific protein. After the reaction, the target molecule can be isolated and analyzed for the presence and location of the ¹⁴C label. This would provide direct evidence of covalent bond formation and help identify the specific sites of alkylation.
Table 2: Potential Isotopic Labeling Strategies for this compound
| Isotope | Position of Label | Research Question | Analytical Technique |
| ¹⁴C | Chloroethyl groups | To track the alkylating arms of the molecule and quantify covalent binding to macromolecules. | Scintillation counting, Autoradiography |
| ¹³C | Benzoquinone ring | To follow the metabolic fate of the quinone core and identify potential metabolites. | NMR Spectroscopy, Mass Spectrometry |
| ²H (D) | Chloroethyl groups | To investigate kinetic isotope effects in the alkylation reaction, providing insight into the rate-determining step. | Mass Spectrometry, NMR Spectroscopy |
Such studies are crucial for understanding the molecular basis of the compound's biological activity and for designing analogues with modified reactivity or metabolic stability.
Biotransformation Studies in Microbial Systems
Biotransformation studies in microbial systems are essential for understanding how microorganisms metabolize foreign compounds (xenobiotics). These studies can reveal pathways of degradation, detoxification, or activation of a compound. Microorganisms possess a diverse array of enzymes that can catalyze a wide range of reactions, including oxidation, reduction, hydrolysis, and conjugation.
The biotransformation of this compound in microbial systems has not been specifically reported. However, based on known microbial transformations of quinones and related compounds, several potential metabolic pathways can be postulated. Quinones are known to undergo reduction by microbial enzymes, often as part of respiratory processes. biorxiv.orgnih.gov The benzoquinone ring of this compound could be reduced to the corresponding hydroquinone (B1673460). This reduction can significantly alter the electronic properties and reactivity of the molecule.
Furthermore, the chloroethylamino side chains could be subject to enzymatic modification. For example, microbial enzymes could catalyze the hydrolysis of the chloroethyl groups, leading to the formation of the corresponding ethanolamine (B43304) derivatives. Alternatively, dehalogenation reactions could occur.
A typical experimental approach to study the microbial biotransformation of this compound would involve incubating the compound with a selected microbial culture (e.g., bacteria or fungi known for their xenobiotic-metabolizing capabilities). At various time points, samples of the culture medium would be collected and analyzed by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify the parent compound and any metabolites that are formed.
Table 3: Plausible Microbial Biotransformation Reactions of this compound
| Type of Reaction | Potential Product(s) | Enzymatic System |
| Reduction | 2,5-bis(bis(2-chloroethyl)amino)benzene-1,4-diol | Quinone reductases |
| Hydrolysis | 2,5-bis(bis(2-hydroxyethyl)amino)-1,4-benzoquinone | Hydrolases |
| Dehalogenation | Derivatives with one or more chloro groups replaced by hydrogen or hydroxyl groups. | Dehalogenases |
Understanding the microbial biotransformation of this compound is important for assessing its environmental fate and for potential applications in bioremediation. It could also provide insights into its metabolism in higher organisms, as microbial and mammalian metabolic pathways can sometimes be analogous.
Future Directions and Emerging Research Avenues for 1,4 Benzoquinone 2,5 Dimustard
Exploration of Novel Synthetic Pathways and Analog Development
The synthesis of 2,5-disubstituted-1,4-benzoquinones is an active area of chemical research. Future efforts could focus on developing novel, efficient, and stereoselective synthetic routes to produce 1,4-Benzoquinone-2,5-dimustard. Methodologies such as nucleophilic substitution reactions on a benzoquinone scaffold could be explored. For instance, the reaction of a suitable precursor like 2,5-dihalogeno-1,4-benzoquinone with a nitrogen mustard derivative could be a potential synthetic strategy.
Furthermore, the development of analogs of this compound could lead to compounds with improved efficacy and selectivity. Structure-activity relationship (SAR) studies would be crucial in guiding the design of these analogs. Modifications to the mustard groups or the benzoquinone core could be systematically investigated to understand their impact on biological activity. The synthesis of various N-substituted and S-substituted 1,4-quinones has been reported, providing a foundation for creating a diverse library of this compound analogs for biological screening.
Unraveling Further Biological Interactions and Targets Beyond DNA
While nitrogen mustards are well-known DNA alkylating agents, the 1,4-benzoquinone (B44022) core suggests that this compound may have additional biological targets. The quinone moiety can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress within cells. This could represent a DNA-independent mechanism of cytotoxicity.
Future research should aim to identify and validate these non-DNA targets. Techniques such as affinity chromatography, protein microarrays, and activity-based protein profiling could be employed to pull down and identify proteins that interact with this compound. Understanding these off-target interactions is critical for a comprehensive understanding of its mechanism of action and for predicting potential side effects.
Development of Advanced Preclinical Models for Comprehensive Mechanistic Insights
To gain deeper insights into the in vivo efficacy and mechanism of action of this compound, the development and use of advanced preclinical models are essential. Traditional 2D cell culture models often fail to recapitulate the complexity of a tumor microenvironment. Therefore, three-dimensional (3D) organoid and spheroid cultures derived from patient tumors would offer a more physiologically relevant platform for initial screening and mechanistic studies.
Furthermore, genetically engineered mouse models (GEMMs) and patient-derived xenograft (PDX) models could provide a more accurate prediction of clinical response. These models would allow for the investigation of the compound's pharmacokinetics, pharmacodynamics, and efficacy in a whole-organism context. For instance, a preclinical evaluation of a related compound, RH1 (2,5-diaziridinyl-3-hydroxymethyl-6-methyl-1,4-benzoquinone), utilized human tumor xenografts in mice to assess its in vivo efficacy.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Response Profiling
The integration of "omics" technologies will be instrumental in elucidating the cellular response to this compound. Proteomics can be used to identify global changes in protein expression and post-translational modifications following treatment, providing insights into the signaling pathways that are perturbed. For example, identifying upregulated DNA repair proteins could indicate the activation of specific cellular defense mechanisms.
Metabolomics, the large-scale study of small molecules, can reveal alterations in cellular metabolism. This could uncover metabolic vulnerabilities that could be exploited in combination therapies. By profiling the changes in the metabolome of cancer cells treated with this compound, researchers could identify key metabolic pathways that are essential for cell survival and proliferation under drug-induced stress.
Application of Theoretical Chemistry for Rational Drug Design and Optimization
Theoretical chemistry and computational modeling can play a pivotal role in the rational design and optimization of this compound and its analogs. Quantum mechanical calculations can be used to predict the reactivity of the mustard groups and the redox potential of the quinone core. Molecular docking simulations can help to visualize and predict the binding of the compound to its potential biological targets, such as DNA or specific proteins.
By combining computational approaches with experimental data, a more efficient and targeted drug discovery process can be achieved. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of analogs with their biological activities, thereby guiding the synthesis of more potent and selective compounds.
Q & A
How can researchers optimize the synthesis of 2,5-diamino derivatives of 1,4-benzoquinone for improved yield and purity?
Methodological Answer:
A one-step synthesis using hydroquinone as a precursor and dimethylamine under oxidative conditions has been reported to yield 2,5-dimethylamino-1,4-benzoquinones with ~86% efficiency . Key factors include:
- Oxidant selection : Ferric chloride in ethanol-water mixtures promotes regioselective amination .
- Crystallization : Recrystallization from tetrahydrofuran/heptane enhances purity (e.g., yellow needles with sharp melting points) .
- Reaction monitoring : IR spectroscopy (e.g., peaks at 1655 cm⁻¹ for quinone C=O) and elemental analysis validate product integrity .
How do hydroxyl and amino substituents influence the reactivity of 1,4-benzoquinone derivatives in substitution reactions?
Methodological Answer:
Substituents dictate electronic and steric effects:
- Hydroxyl groups : Increase electron density, enhancing nucleophilic substitution (e.g., 2-hydroxy-1,4-benzoquinone forms 2,5-dithioether derivatives more readily than unsubstituted 1,4-benzoquinone) .
- Amino groups : Electron-donating effects stabilize intermediates in Michael additions. Comparative studies show 2,5-diamino derivatives exhibit faster reaction kinetics than hydroxylated analogs .
- Quantitative analysis : Use Hammett constants or DFT calculations (e.g., Colle-Salvetti correlation-energy models) to predict substituent effects on redox potentials .
What analytical techniques are critical for characterizing 1,4-benzoquinone-2,5-dimustard and its analogs?
Methodological Answer:
- Spectroscopy :
- Thermodynamic data : NIST thermochemistry datasets (e.g., enthalpy of formation) validate computational models .
- X-ray crystallography : Resolve regiochemistry in derivatives like 2,5-diamino-1,4-benzoquinone .
How should researchers address contradictions in reported synthetic yields or reactivity data for 1,4-benzoquinone derivatives?
Methodological Answer:
- Reproducibility checks : Replicate methods across labs with controlled variables (e.g., oxidant purity, solvent ratios) .
- Data triangulation : Cross-reference NIST thermochemical data, synthetic protocols, and spectroscopic results to identify outliers .
- Controlled experiments : Systematically vary one parameter (e.g., temperature) while monitoring outcomes via HPLC or TLC .
What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Exposure mitigation : Use fume hoods for reactions and PPE (gloves, goggles) due to mutagenic risks .
- Spill management : Collect spillage with inert absorbents; wash contaminated skin with water immediately .
- Storage : Store in airtight containers in ventilated areas to prevent oxidation or degradation .
How can computational models predict the stability and electronic properties of 1,4-benzoquinone derivatives?
Methodological Answer:
- Density functional theory (DFT) : Apply Colle-Salvetti functionals to calculate correlation energies and local kinetic-energy densities .
- Orbital interaction analysis : Study lone-pair interactions in dicarbonyl compounds using parameters from gas-phase thermochemistry data .
- Validation : Compare computed redox potentials with experimental cyclic voltammetry results .
What strategies enhance regioselectivity in the functionalization of 1,4-benzoquinone cores?
Methodological Answer:
- Directing groups : Introduce electron-withdrawing groups (e.g., chloro, cyano) to steer electrophilic attacks to specific positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions .
- Catalysis : Use Lewis acids (e.g., FeCl₃) to activate quinone electrophilicity selectively .
How do researchers validate mechanistic pathways in 1,4-benzoquinone-mediated reactions?
Methodological Answer:
- Isotopic labeling : Track reaction intermediates using deuterated solvents or ¹³C-labeled reactants .
- Kinetic studies : Monitor rate constants under varying conditions (e.g., temperature, pH) to infer rate-determining steps .
- Computational simulations : Map potential energy surfaces for proposed intermediates using software like Gaussian .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
